
1-Heptyne, 5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C8H14, indicating the presence of eight carbon atoms and fourteen hydrogen atoms. The compound is a terminal alkyne, meaning the triple bond is located at the end of the carbon chain. This structural feature imparts unique chemical properties to 5-methylhept-1-yne, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-methylhept-1-yne can be synthesized through various methods, one of which involves the dehydrohalogenation of a vicinal dihalide. This process typically uses a strong base such as sodium amide in liquid ammonia to eliminate two equivalents of hydrogen halide from the dihalide, resulting in the formation of the alkyne .
Industrial Production Methods
In an industrial setting, 5-methylhept-1-yne can be produced through the catalytic dehydrogenation of alkenes. This method involves the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from the alkene, forming the alkyne. The reaction is carried out under high temperatures and pressures to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions
5-methylhept-1-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can react with halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to form dihaloalkanes or haloalkenes.
Oxidation Reactions: Oxidation of 5-methylhept-1-yne can be achieved using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to alkenes or alkanes using hydrogen gas in the presence of metal catalysts like palladium on carbon.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Dihaloalkanes: Formed from halogenation reactions.
Carboxylic Acids and Ketones: Resulting from oxidation reactions.
Alkenes and Alkanes: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
5-methylhept-1-yne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and other advanced materials due to its unique structural properties.
Biological Studies: Researchers use 5-methylhept-1-yne to study enzyme-catalyzed reactions and metabolic pathways involving alkynes.
Mecanismo De Acción
The mechanism of action of 5-methylhept-1-yne involves its interaction with various molecular targets through its carbon-carbon triple bond. This bond can participate in cycloaddition reactions, forming cyclic compounds that can further react to produce a variety of products. The compound’s reactivity is largely influenced by the electron density around the triple bond, which can be modulated by the presence of substituents on the carbon chain .
Comparación Con Compuestos Similares
Similar Compounds
1-heptyne: Another terminal alkyne with a similar carbon chain length but without the methyl substituent.
2-methylhept-1-yne: A positional isomer with the methyl group located at a different position on the carbon chain.
1-octyne: A terminal alkyne with one additional carbon atom in the chain.
Uniqueness
5-methylhept-1-yne is unique due to the presence of the methyl group at the fifth carbon position, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its isomers and other similar alkynes .
Propiedades
Número CAS |
61064-09-3 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
5-methylhept-1-yne |
InChI |
InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h1,8H,5-7H2,2-3H3 |
Clave InChI |
XZAXKNMXYFKSKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


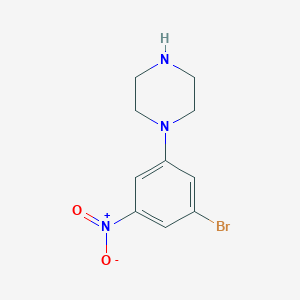
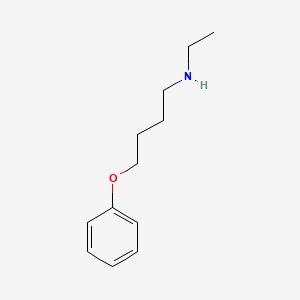
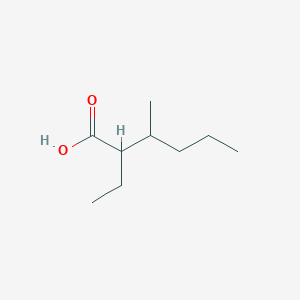
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
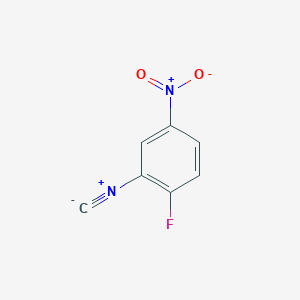
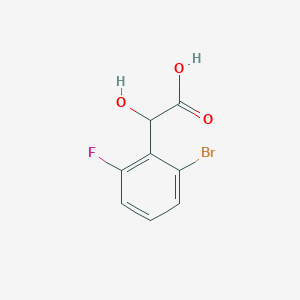
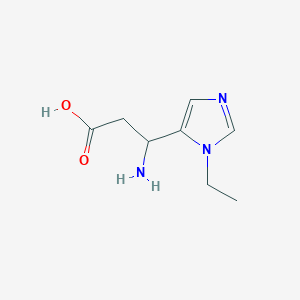
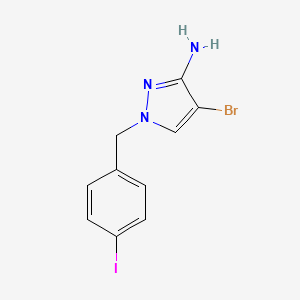
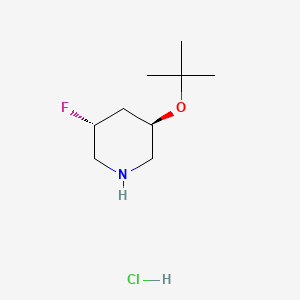

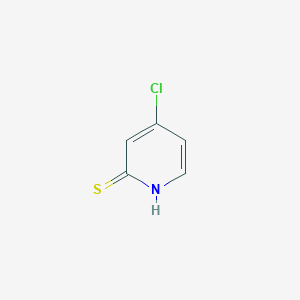

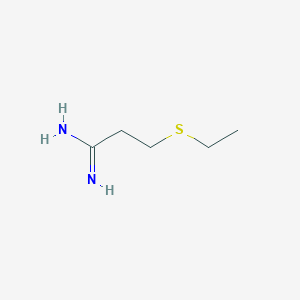
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
